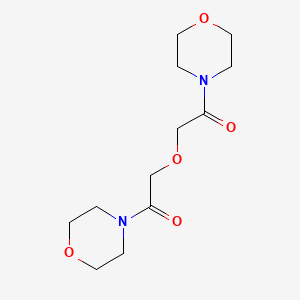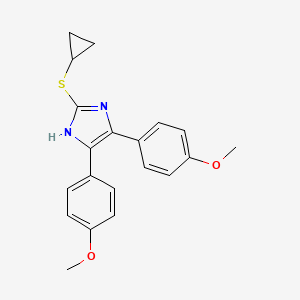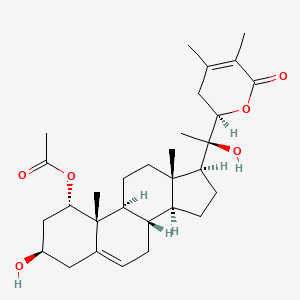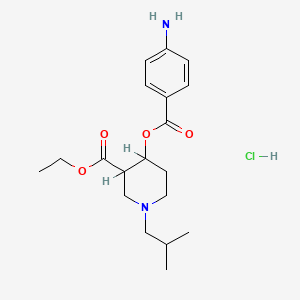
3-Carbethoxy-1-isobutyl-4-piperidyl p-aminobenzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carbethoxy-1-isobutyl-4-piperidyl p-aminobenzoate hydrochloride is a chemical compound with a complex structure, often used in various scientific research applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Carbethoxy-1-isobutyl-4-piperidyl p-aminobenzoate hydrochloride involves multiple steps. One common method includes the catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate . This process is highly enantioselective and provides the corresponding tertiary propargylamines in useful yields.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of zinc/acetic acid for the reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones is a notable method .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Carbethoxy-1-isobutyl-4-piperidyl p-aminobenzoate hydrochloride undergoes various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include:
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of NBS in free radical bromination can lead to the formation of brominated derivatives .
Applications De Recherche Scientifique
3-Carbethoxy-1-isobutyl-4-piperidyl p-aminobenzoate hydrochloride has a wide range of scientific research applications, including:
- Chemistry : Used as a reagent in various organic synthesis reactions.
- Biology : Studied for its potential effects on biological systems.
- Medicine : Investigated for its potential therapeutic properties.
- Industry : Utilized in the production of various chemical products .
Mécanisme D'action
The mechanism of action of 3-Carbethoxy-1-isobutyl-4-piperidyl p-aminobenzoate hydrochloride involves its interaction with specific molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 1-Benzyl-3-carbethoxy-4-piperidone hydrochloride
- 3-Carbethoxy-4-piperidone hydrochloride
Uniqueness: 3-Carbethoxy-1-isobutyl-4-piperidyl p-aminobenzoate hydrochloride is unique due to its specific structure and properties, which differentiate it from other similar compounds. Its unique combination of functional groups and molecular configuration provides distinct chemical and biological activities .
Propriétés
Numéro CAS |
78219-22-4 |
|---|---|
Formule moléculaire |
C19H29ClN2O4 |
Poids moléculaire |
384.9 g/mol |
Nom IUPAC |
ethyl 4-(4-aminobenzoyl)oxy-1-(2-methylpropyl)piperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H28N2O4.ClH/c1-4-24-19(23)16-12-21(11-13(2)3)10-9-17(16)25-18(22)14-5-7-15(20)8-6-14;/h5-8,13,16-17H,4,9-12,20H2,1-3H3;1H |
Clé InChI |
PSDXVZJGWIXYPM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CN(CCC1OC(=O)C2=CC=C(C=C2)N)CC(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


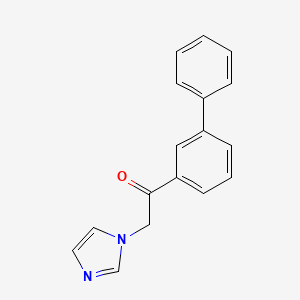
![[(2S,3R)-3-decyloxiran-2-yl]methanol](/img/structure/B14451259.png)
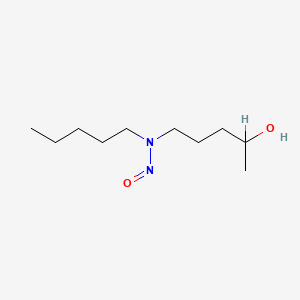



![1-Anilino-N-[(morpholin-4-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14451288.png)


